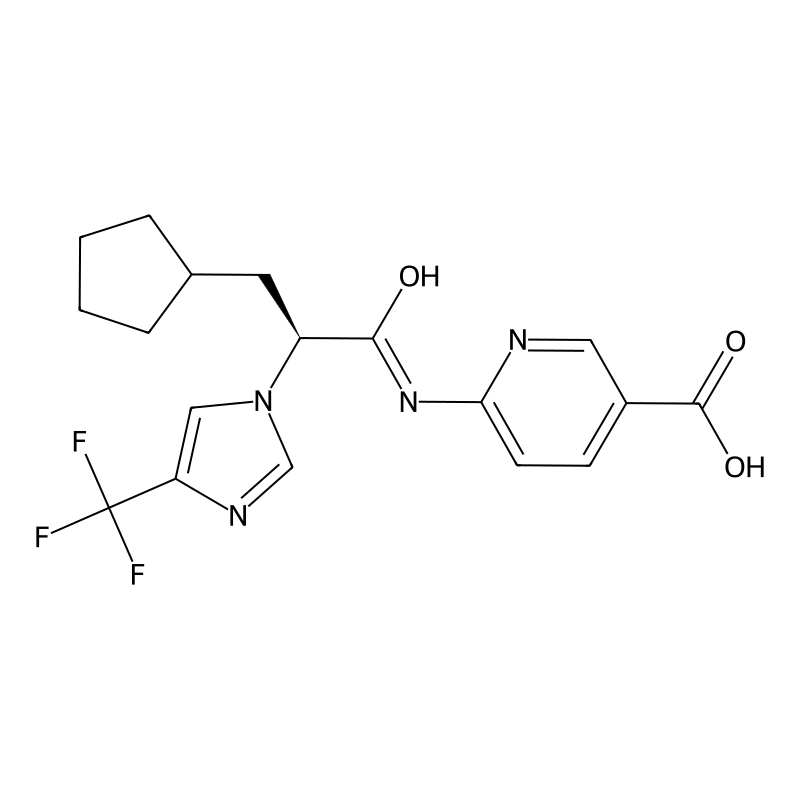

(R)-PF-04991532

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-PF-04991532 is a potent, stereospecific, small-molecule allosteric activator of glucokinase (GK), the principal enzyme regulating glucose-stimulated insulin secretion in the pancreas and glucose disposal in the liver. This compound was specifically engineered for hepatoselectivity, meaning it preferentially acts in the liver over the pancreas. This tissue-specific action is achieved by designing the molecule as a substrate for organic anion-transporting polypeptides (OATPs), which facilitates its active uptake into hepatocytes while limiting its distribution to other tissues like the pancreas. This property is central to its value as a research tool for investigating hepatic glucose metabolism without the confounding effects of systemic GK activation, such as hypoglycemia.

Research Fit

References

- [1] Erion, D. M., et al. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats. *PLoS One* 9, e97139 (2014).

- [2] Pfefferkorn, J. A., et al. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. *Journal of Medicinal Chemistry* 55, 1318-1333 (2012).

- [3] Kalgutkar, A. S., et al. Comparison of the circulating metabolite profile of PF-04991532, a hepatoselective glucokinase activator, across preclinical species and humans: potential implications in metabolites in safety testing assessment. *Drug Metabolism and Disposition* 43, 345-354 (2015).

- [4] Liang, Y., et al. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus. *Diabetes, Metabolic Syndrome and Obesity* 17, 4541-4554 (2024).

Substituting (S)-PF-04991532 with its (R)-enantiomer, a racemic mixture, or a systemic (non-selective) glucokinase activator leads to critical failures in experimental design and reproducibility. The biological activity is strictly dependent on the (S)-stereochemistry; using the racemate introduces an inactive isomer that complicates accurate dose-response analysis. More importantly, systemic glucokinase activators that also target the pancreas carry a significant risk of inducing hypoglycemia by stimulating insulin secretion at low glucose levels. (S)-PF-04991532 was explicitly designed to avoid this by restricting its action to the liver, a feature that is lost with systemic substitutes, thereby compromising study safety and interpretation of results related to hepatic glucose metabolism.

Substitution Risk

References

- [1] Fairclough, R. J., et al. Chronic glucokinase activator treatment activates liver Carbohydrate response element binding protein and improves hepatocyte ATP homeostasis during substrate challenge. *Diabetes, Obesity & Metabolism* 22, 1943-1955 (2020).

- [2] Pfefferkorn, J. A., et al. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. *Journal of Medicinal Chemistry* 55, 1318-1333 (2012).

- [3] Erion, D. M., et al. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats. *PLoS One* 9, e97139 (2014).

Strict Stereochemical Requirement for Glucokinase Activation

The glucose-lowering effect and downstream gene induction mediated by glucokinase activation are strictly dependent on the compound's chirality. In a comparative study, the (S)-enantiomer (PF-04991532) robustly induced key target genes, whereas the (R)-enantiomer was inactive, confirming that the biological mechanism is linked to the specific stereochemistry of the active compound.

| Evidence Dimension | Induction of ChREBP target genes (a downstream marker of glucokinase activation) |

| Target Compound Data | (S)-PF-04991532: Significant induction of target genes |

| Comparator Or Baseline | (R)-enantiomer: No significant induction |

| Quantified Difference | Qualitatively active vs. inactive |

| Conditions | Ex vivo challenge of mouse hepatocytes |

This justifies the procurement of the enantiomerically pure (S)-form, as the racemate would be only 50% as potent and would introduce an unnecessary, inactive chemical entity into the experiment.

Hepatoselective Design Confers Potent Activity with Minimized Hypoglycemia Risk

(S)-PF-04991532 was designed for active uptake into the liver, resulting in a liver-to-pancreas tissue distribution ratio of over 50:1 in rats. This contrasts sharply with systemic glucokinase activators which act on both organs. Clinical meta-analyses confirm this design benefit, showing that hepatoselective activators like (S)-PF-04991532 do not significantly increase the risk of hypoglycemia compared to placebo, unlike dual-acting activators which do.

| Evidence Dimension | Risk of Hypoglycemia (Odds Ratio vs. Placebo) |

| Target Compound Data | (S)-PF-04991532: OR = 1.368 (not statistically significant) |

| Comparator Or Baseline | Systemic (Dual-Activator) GKAs: Showed a significantly increased risk of hypoglycemia |

| Quantified Difference | No significant increase in hypoglycemia risk for (S)-PF-04991532, a key safety differentiator from systemic alternatives. |

| Conditions | Systematic review and meta-analysis of clinical trial data in patients with Type 2 Diabetes. |

For in vivo studies, selecting this hepatoselective compound over a systemic activator is a critical decision to ensure animal welfare and to isolate observed effects to hepatic glucose metabolism, avoiding confounding variables from insulin-induced hypoglycemia.

Demonstrated In Vivo Efficacy in a Relevant Diabetic Animal Model

In the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes, a single oral dose of (S)-PF-04991532 demonstrated significant, dose-dependent reductions in plasma glucose. During a hyperglycemic clamp, the compound increased the required glucose infusion rate by approximately 5-fold, an effect attributed to a 60% reduction in endogenous glucose production and a 94% increase in glucose disposal, confirming its potent effect on hepatic glucose flux in a disease-relevant model.

| Evidence Dimension | Reduction in Endogenous Glucose Production (EGP) |

| Target Compound Data | 60% reduction with (S)-PF-04991532 |

| Comparator Or Baseline | Vehicle-treated control GK rats |

| Quantified Difference | A 60 percentage point decrease in EGP versus control. |

| Conditions | Hyperglycemic clamp study in Goto-Kakizaki rats. |

This provides direct evidence of in vivo target engagement and efficacy, making it a reliable tool compound for preclinical studies investigating hepatic glucose control.

Isolating Hepatic Contributions to Glucose Homeostasis In Vivo

For preclinical studies in diabetic animal models like the Goto-Kakizaki rat, (S)-PF-04991532 is the appropriate choice for specifically investigating the impact of hepatic glucokinase activation on whole-body glucose levels, free from the confounding hypoglycemic effects of pancreatic insulin secretion that would occur with systemic GK activators.

Cell-Based Assays in Primary Hepatocytes

As a well-characterized, potent, and stereospecific activator, this compound serves as an ideal positive control or reference compound in cell-based assays using primary hepatocytes to study glucose uptake, glycogen synthesis, or gluconeogenesis. Its established mechanism ensures reliable and reproducible results.

Pharmacokinetic and Drug-Drug Interaction Studies

Given that its hepatoselectivity is driven by active uptake via OATP transporters, (S)-PF-04991532 can be used as a probe substrate to investigate the activity of these transporters or to study potential drug-drug interactions with other compounds that share this uptake pathway.

Application Fit Matrix

References

- [1] Erion, D. M., et al. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats. *PLoS One* 9, e97139 (2014).

- [2] Pfefferkorn, J. A., et al. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. *Journal of Medicinal Chemistry* 55, 1318-1333 (2012).

- [3] Kalgutkar, A. S., et al. Comparison of the circulating metabolite profile of PF-04991532, a hepatoselective glucokinase activator, across preclinical species and humans: potential implications in metabolites in safety testing assessment. *Drug Metabolism and Disposition* 43, 345-354 (2015).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Ghosh A, Maurer TS, Litchfield J, Varma MV, Rotter C, Scialis R, Feng B, Tu M,

3: Erion DM, Lapworth A, Amor PA, Bai G, Vera NB, Clark RW, Yan Q, Zhu Y, Ross

4: Pfefferkorn JA, Guzman-Perez A, Litchfield J, Aiello R, Treadway JL, Pettersen

Explore Compound Types